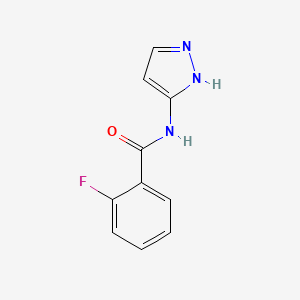

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide

Description

BenchChem offers high-quality 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-N-(1H-pyrazol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-8-4-2-1-3-7(8)10(15)13-9-5-6-12-14-9/h1-6H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHVKZIQHBXQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide: Properties, Synthesis, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from its constituent moieties—2-fluorobenzamide and 3-aminopyrazole—and related structures to predict its chemical properties, reactivity, and potential applications.

Introduction: A Molecule of Interest at the Interface of Proven Pharmacophores

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide integrates two key pharmacophores: a fluorinated benzamide and a pyrazole ring. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The benzamide moiety is also a common feature in many therapeutic agents.[4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.[5][6] This unique combination of structural features makes 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide a compelling candidate for investigation in drug discovery programs.

Physicochemical Properties of Precursor Moieties

To understand the likely characteristics of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide, it is instructive to examine the known properties of its precursors, 2-fluorobenzamide and 3-aminopyrazole.

| Property | 2-Fluorobenzamide | 3-Aminopyrazole |

| Molecular Formula | C₇H₆FNO | C₃H₅N₃ |

| Molecular Weight | 139.13 g/mol [7] | 83.09 g/mol [8] |

| Appearance | White crystalline powder[9] | White to light yellow crystalline powder or oily solid[10][11] |

| Melting Point | 117-119 °C[9] | 34-37 °C[10] |

| Boiling Point | 238.4 °C (Predicted)[9] | 218 °C at 122 mmHg[10] |

| Solubility | Slightly soluble in chloroform and DMSO[9] | Soluble in water and methanol[10][11] |

| pKa | 15.27 (Predicted)[9] | 15.28 (Predicted)[10] |

Proposed Synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide

A plausible and efficient method for the synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide involves the amide coupling of 2-fluorobenzoyl chloride with 3-aminopyrazole. This standard synthetic transformation is widely used in organic chemistry to form robust amide bonds.

Synthetic Workflow

Caption: Proposed synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

Detailed Experimental Protocol

-

Preparation of 2-Fluorobenzoyl Chloride:

-

To a round-bottom flask containing 2-fluorobenzoic acid, add an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride under reduced pressure to obtain crude 2-fluorobenzoyl chloride, which can be used in the next step without further purification.

-

-

Amide Coupling Reaction:

-

Dissolve 3-aminopyrazole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to the solution to act as an acid scavenger.

-

Slowly add a solution of 2-fluorobenzoyl chloride in the same solvent to the cooled reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

-

Predicted Chemical Reactivity and Stability

The chemical behavior of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide is dictated by its constituent functional groups.

-

Amide Bond: The amide linkage is expected to be relatively stable. However, it can undergo hydrolysis under strong acidic or basic conditions to yield 2-fluorobenzoic acid and 3-aminopyrazole.[12]

-

Pyrazole Ring: The pyrazole ring is aromatic and generally stable. It can undergo electrophilic substitution, typically at the C4 position. The nitrogen atoms of the pyrazole ring can also be alkylated or acylated.[3]

-

Fluorophenyl Ring: The fluorophenyl group is generally unreactive under standard conditions. The fluorine atom is a poor leaving group in nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

Predicted Spectroscopic Characteristics

The structural elucidation of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide can be achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring, the protons of the pyrazole ring, and the amide N-H proton. The chemical shifts and coupling patterns will be influenced by the electronic effects of the fluorine atom and the pyrazole ring.[13][14]

-

¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.[13][14]

-

FT-IR: The infrared spectrum should show characteristic absorption bands for the N-H stretching of the amide and pyrazole, the C=O stretching of the amide, and C-F stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Applications in Drug Discovery

The hybrid structure of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide suggests a high potential for diverse pharmacological activities, making it a valuable scaffold for drug development.[15]

Rationale for Therapeutic Potential

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] Similarly, benzamide-containing molecules have shown significant therapeutic utility.[4] The combination of these two moieties in a single molecule could lead to synergistic or novel biological activities. The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5][6]

Potential Therapeutic Targets

Based on the known activities of related compounds, 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide and its derivatives could be investigated for a variety of therapeutic applications, including:

-

Anti-inflammatory agents: Targeting enzymes such as cyclooxygenase (COX).

-

Anticancer agents: Targeting protein kinases or other signaling pathways involved in cell proliferation.[2]

-

Antimicrobial agents: Inhibiting essential enzymes in bacteria or fungi.[15]

-

Antiviral agents: Interfering with viral replication or entry.[15]

Caption: Potential therapeutic applications of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

Conclusion

While specific experimental data for 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide is not yet widely available in the public domain, a comprehensive understanding of its chemical properties and potential applications can be derived from the analysis of its constituent fragments and related chemical structures. The synthetic route proposed is straightforward and employs common laboratory reagents and techniques. The unique combination of a fluorinated benzamide and a pyrazole ring makes this molecule a highly attractive scaffold for further investigation in the field of medicinal chemistry and drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). 2-Fluorobenzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2022). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazol-3-ylamine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. PubMed. Retrieved from [Link]

-

ACS Publications. (1998). A Comparison of the Reactivity and Mutagenicity of N-(Benzoyloxy)-N-(benzyloxy)benzamides. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

ResearchGate. (2023). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

-

Connect Journals. (2018). Synthetic Emergence in N-Arylimidazoles: A Review. Retrieved from [Link]

-

ResearchGate. (2013). PHARMACOLOGICAL ACTIVITIES OF PYRAZOLONE DERIVATIVES. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 671-01-2: Benzamide, 3-fluoro-N-(phenylmethyl)- [cymitquimica.com]

- 7. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Fluorobenzamide | 445-28-3 [chemicalbook.com]

- 10. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide

Introduction: The Significance of Pyrazole-Containing Benzamides

The fusion of a pyrazole ring with a benzamide scaffold has yielded a plethora of molecules with significant applications in medicinal chemistry. These structures are recognized as privileged pharmacophores, frequently appearing as key components in the development of kinase inhibitors for cancer therapy and other therapeutic agents.[1][2] The title compound, 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide, represents a fundamental building block within this chemical space. The strategic placement of a fluorine atom on the benzoyl moiety can enhance metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this valuable compound, intended for researchers and professionals in drug discovery and development.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide is most logically approached through a convergent synthesis strategy. The core of this strategy lies in the formation of an amide bond between two key precursors: 3-aminopyrazole and an activated form of 2-fluorobenzoic acid. This disconnection simplifies the overall synthesis into two primary stages, each with well-established and reliable methodologies.

Caption: Retrosynthetic analysis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

Part I: Synthesis of Key Precursors

Synthesis of 3-Aminopyrazole

3-Aminopyrazole is a versatile heterocyclic amine, and its synthesis can be achieved through several routes. A common and efficient method involves the cyclization of a hydrazine with a suitable three-carbon precursor bearing a nitrile group.[3][4][5] One well-documented approach utilizes the reaction of hydrazine with an alkoxyacrylonitrile.[5]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 3-aminopyrazole.

Experimental Protocol: Synthesis of 3-Aminopyrazole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (10 volumes).

-

Reagent Addition: Add ethoxyacrylonitrile (1.0 eq) to the ethanol. Subsequently, add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system like toluene/heptane to afford 3-aminopyrazole as a crystalline solid.[3]

| Parameter | Value | Reference |

| Typical Yield | 75-90% | [3] |

| Physical State | White to off-white crystalline solid | [1] |

| Melting Point | 37-39 °C | [3] |

Causality and Experimental Insights:

-

Choice of Hydrazine: Hydrazine hydrate is a convenient and commonly used source of hydrazine. Anhydrous hydrazine can also be used but requires more stringent handling precautions.

-

Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Stoichiometry: A slight excess of hydrazine hydrate is used to ensure complete consumption of the acrylonitrile precursor.

-

Purification: The choice between distillation and recrystallization depends on the scale of the reaction and the purity of the crude product. For smaller scales, recrystallization is often sufficient.

Synthesis of 2-Fluorobenzoyl Chloride

The activation of 2-fluorobenzoic acid to its corresponding acid chloride is a crucial step to facilitate the subsequent amide coupling. The use of thionyl chloride is a classic and highly effective method for this transformation.[6][7]

Reaction Scheme:

Caption: Synthesis of 2-fluorobenzoyl chloride from 2-fluorobenzoic acid.

Experimental Protocol: Synthesis of 2-Fluorobenzoyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with aqueous sodium hydroxide) to neutralize the evolved HCl and SO₂ gases.

-

Reagent Addition: Charge the flask with 2-fluorobenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approximately 76 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-fluorobenzoyl chloride is often of sufficient purity for the next step. If higher purity is required, it can be purified by fractional distillation.[6]

| Parameter | Value | Reference |

| Typical Yield | >95% (crude) | [6] |

| Physical State | Colorless liquid | [7] |

| Boiling Point | 86 °C / 40 mmHg |

Causality and Experimental Insights:

-

Excess Thionyl Chloride: An excess of thionyl chloride is used to serve as both a reagent and a solvent, driving the reaction to completion.

-

Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

-

Safety: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive gases (HCl and SO₂). The glassware should be thoroughly dried as thionyl chloride reacts violently with water.

Part II: The Core Directive: Amide Bond Formation

The final step in the synthesis is the coupling of 3-aminopyrazole with 2-fluorobenzoyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of the pyrazole attacks the electrophilic carbonyl carbon of the acid chloride.

Overall Synthetic Pathway:

Caption: Convergent synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

Experimental Protocol: Synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminopyrazole (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acid Chloride Addition: Dissolve 2-fluorobenzoyl chloride (1.05 eq) in the same anhydrous solvent and add it dropwise to the cooled pyrazole solution via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

| Parameter | Expected Value |

| Typical Yield | 70-85% |

| Physical State | White to pale yellow solid |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

Causality and Experimental Insights:

-

Solvent Choice: Anhydrous aprotic solvents like DCM or THF are ideal as they dissolve the reactants and do not interfere with the reaction.

-

Base: The base is crucial to neutralize the HCl generated during the reaction. The formation of triethylammonium chloride or pyridinium chloride salt, which often precipitates, can be an indicator of reaction progress.

-

Temperature Control: The initial cooling to 0 °C is important to control the exothermicity of the reaction between the acid chloride and the amine, minimizing potential side reactions.

-

Work-up Rationale: The acidic wash removes any unreacted base and the basic wash removes any unreacted 2-fluorobenzoic acid that may have formed from the hydrolysis of the acid chloride.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide. By following these well-established procedures for the synthesis of the key precursors and their subsequent coupling, researchers can reliably obtain this valuable compound for further investigation in drug discovery and development programs. The principles and techniques described are fundamental in organic synthesis and offer a solid foundation for the preparation of a wide range of related analogues.

References

- Organic Syntheses Procedure, 3(5)-aminopyrazole.

- ChemicalBook, 3-Aminopyrazole synthesis.

- Organic Letters, A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles.

- Guidechem, 3-Aminopyrazole 1820-80-0 wiki.

- MDPI, Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

- PrepChem.com, Synthesis of 2-fluorobenzoyl chloride.

- PubChem, 2-Fluorobenzoyl chloride.

- NIH, Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia.

- Sigma-Aldrich, 2-Fluorobenzoyl chloride 99.

- NIH, Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines.

- PubMed Central, Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- Sigma-Aldrich, 2-Fluorobenzyl chloride 98.

Sources

- 1. Page loading... [guidechem.com]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide belongs to the pyrazole-containing benzamide class of molecules, a scaffold of significant interest in medicinal chemistry.[1][2][3][4] While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs suggest several plausible and compelling mechanisms of action. This guide synthesizes information from analogous compounds to propose and explore potential biological targets and signaling pathways. It further outlines a systematic approach for the experimental validation of these hypotheses, providing a roadmap for researchers investigating this and similar compounds. The pyrazole ring, a five-membered heterocycle, is a "privileged scaffold" in drug discovery, known for its metabolic stability and its presence in numerous approved therapeutic agents.[1][4]

Introduction: The Pyrazole-Benzamide Scaffold

The pyrazole-benzamide core is a versatile pharmacophore that has given rise to a multitude of biologically active compounds.[1][3] These molecules have demonstrated a broad range of therapeutic potential, including anti-inflammatory, anticancer, and antifungal properties.[1][2][5] The combination of the pyrazole and benzamide moieties allows for diverse chemical substitutions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various biological targets.

Hypothesized Mechanisms of Action

Based on the activities of structurally related pyrazole-containing benzamides, we can postulate several primary mechanisms of action for 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

RORγ Inverse Agonism and Modulation of Th17 Cell Function

A significant number of pyrazole-containing benzamides have been identified as potent inverse agonists of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[6] RORγ is a nuclear receptor that plays a critical role in the differentiation and function of Th17 cells, a lineage of T helper cells that are key drivers of autoimmune and inflammatory diseases.[6]

Proposed Signaling Pathway:

-

Inhibition of RORγ Activity: 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide may bind to the ligand-binding domain of RORγ, stabilizing it in an inactive conformation. This would prevent the recruitment of coactivators necessary for the transcription of pro-inflammatory genes.

-

Suppression of IL-17 Production: By inhibiting RORγ, the compound would suppress the expression of key Th17 cytokines, most notably Interleukin-17 (IL-17).[6]

-

Therapeutic Implications: This mechanism suggests potential applications in autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

Caption: Proposed RORγ Inverse Agonist Pathway.

Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors.[7][8] Various pyrazole-benzamide derivatives have shown potent inhibitory activity against a range of kinases, including:

-

BCR-ABL Kinase: Inhibition of this tyrosine kinase is a validated strategy for the treatment of chronic myeloid leukemia.[7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Targeting VEGFR-2 is a key approach in anti-angiogenic therapies for cancer.[8]

-

FMS-like Tyrosine Kinase 3 (FLT3): FLT3 inhibitors are being investigated for the treatment of acute myeloid leukemia.[9]

Proposed Signaling Pathway (General Kinase Inhibition):

-

ATP-Competitive Binding: The compound likely binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

-

Signal Transduction Blockade: This inhibition would block the signaling cascade mediated by the target kinase, leading to an anti-proliferative or anti-angiogenic effect.

Caption: General Kinase Inhibition Mechanism.

Succinate Dehydrogenase (SDH) Inhibition

Several novel pyrazol-5-yl-benzamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), an enzyme complex involved in both the citric acid cycle and the electron transport chain.[5] This mechanism is particularly relevant for the development of new fungicides.

Proposed Mechanism:

-

Binding to SDH Complex: The compound may interact with key residues in the SDH complex, such as TRP173, SER39, and ARG43, through hydrogen bonding and π-π interactions.[5]

-

Disruption of Cellular Respiration: Inhibition of SDH would disrupt mitochondrial function, leading to a fungicidal effect.

Experimental Validation Protocols

To determine the true mechanism of action of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide, a systematic experimental approach is required.

RORγ Inverse Agonism Validation

Protocol 1: RORγ Reporter Gene Assay

-

Cell Line: Use a suitable host cell line (e.g., HEK293T) co-transfected with a RORγ expression vector and a reporter plasmid containing RORγ response elements upstream of a luciferase gene.

-

Treatment: Treat the cells with varying concentrations of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

-

Luciferase Assay: Measure luciferase activity to quantify the extent of RORγ-mediated gene transcription.

-

Data Analysis: A dose-dependent decrease in luciferase activity would indicate inverse agonism. Calculate the IC50 value.

Protocol 2: Th17 Cell Differentiation and Cytokine Analysis

-

Cell Culture: Isolate naive CD4+ T cells from human or mouse peripheral blood and culture them under Th17-polarizing conditions.

-

Treatment: Add the compound to the cell culture during differentiation.

-

Flow Cytometry: After several days, stain the cells for intracellular IL-17A and analyze by flow cytometry to determine the percentage of Th17 cells.

-

ELISA: Measure the concentration of IL-17A in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Caption: Workflow for RORγ Inverse Agonism Validation.

Kinase Inhibition Profiling

Protocol: Kinase Panel Screening

-

Assay Platform: Utilize a commercial kinase screening service (e.g., radiometric, fluorescence-based, or mass spectrometry-based) to test the compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM).

-

Primary Hits: Identify kinases that show significant inhibition (e.g., >50%).

-

Dose-Response Analysis: For the primary hits, perform dose-response assays to determine the IC50 values.

-

Cellular Assays: For promising targets, validate the inhibitory activity in a cellular context by assessing the phosphorylation of the kinase's known downstream substrates via Western blotting or ELISA.

SDH Inhibition Assay

Protocol: Enzymatic Assay

-

Enzyme Source: Isolate mitochondria from a relevant fungal species or use a purified SDH enzyme complex.

-

Assay Principle: Measure the rate of succinate oxidation by monitoring the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol) spectrophotometrically.

-

Inhibition Measurement: Perform the assay in the presence of varying concentrations of the compound to determine the IC50 value.

Summary of Potential Biological Activities and Data

| Hypothesized Mechanism | Potential Biological Target | Therapeutic Area | Key In Vitro Assays |

| RORγ Inverse Agonism | RORγ | Autoimmune Diseases, Inflammation | Reporter Gene Assay, Th17 Differentiation Assay |

| Kinase Inhibition | Various Kinases (e.g., BCR-ABL, VEGFR-2) | Oncology | Kinase Panel Screening, Cellular Phosphorylation Assays |

| SDH Inhibition | Succinate Dehydrogenase | Fungal Infections | SDH Enzymatic Assay |

Conclusion

While the precise mechanism of action of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide remains to be elucidated, its chemical structure strongly suggests its potential as a modulator of key biological pathways, including RORγ-mediated inflammation, kinase signaling, and mitochondrial respiration. The experimental workflows detailed in this guide provide a clear and logical path for researchers to systematically investigate these possibilities. The versatility of the pyrazole-benzamide scaffold continues to make it a highly attractive starting point for the discovery of novel therapeutics.

References

-

Wang, T., et al. (2015). Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(15), 2985-2990. Available at: [Link][6]

-

Asati, V., & Srivastava, A. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 28(14), 5481. Available at: [Link][1]

-

Asati, V., et al. (2023). Figure 2: Representative drugs containing the pyrazole scaffold. In Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. ResearchGate. Available at: [Link][2]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link][3]

-

Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2032. Available at: [Link][4]

-

Serafin, K., et al. (2021). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 26(11), 3256. Available at: [Link]

-

Li, P., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3352. Available at: [Link]

-

Zhang, Y., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(20), 5746-5754. Available at: [Link][5]

-

Rojas-Bautista, R., et al. (2010). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. European Journal of Medicinal Chemistry, 45(5), 1794-1799. Available at: [Link]

-

Patel, A. K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1017-1023. Available at: [Link]

-

Zhang, Y., et al. (2021). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. Pest Management Science, 77(1), 359-368. Available at: [Link]

-

Modgil, S., et al. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). Investigative Ophthalmology & Visual Science, 63(7), 1485. Available at: [Link]

-

Li, Y., et al. (2023). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry, 250, 115214. Available at: [Link]

-

Iuvone, P. M., & Mcdonald, F. E. (2022). HIOC Derivatives for the Treatment of Trauma-Induced Vision Loss. Defense Technical Information Center. Available at: [Link]

-

Acar, Ç., et al. (2021). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 770-779. Available at: [Link]

-

Hu, L., et al. (2017). Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(1), 117-121. Available at: [Link][7]

-

Kumar, S., et al. (2014). N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. Molbank, 2014(2), M822. Available at: [Link]

-

Ai, T., et al. (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 8(1), 90-95. Available at: [Link]

-

Ai, T., et al. (2017). N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 8(1), 90-95. Available at: [Link]

-

Wallace, M. B., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. Available at: [Link][8]

-

Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. RSC Medicinal Chemistry, 13(2), 209-221. Available at: [Link][9]

-

National Center for Biotechnology Information. (2010). [18F]-3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl) -1H-1,2,3-triazol-1-yl)propan-1-ol. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

A Prospective Analysis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide: A Scaffold for Novel Therapeutics

A Technical Whitepaper for Drug Discovery Professionals

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. This whitepaper presents a prospective analysis of the largely uncharacterized molecule, 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide. While direct biological data for this specific entity is not present in the public domain, its constituent parts—a fluorinated benzamide and a 3-aminopyrazole—are integral components of numerous clinically successful and investigational drugs. This document will dissect the therapeutic potential of this scaffold by examining the established biological activities of its core components. We will propose a rational synthesis pathway, outline a comprehensive screening strategy to elucidate its biological function, and hypothesize potential mechanisms of action based on structure-activity relationships of analogous compounds. This guide is intended to serve as a foundational document for researchers and drug development professionals interested in exploring this promising chemical space.

Introduction: The Power of Privileged Scaffolds

In the landscape of modern drug discovery, the pyrazole and benzamide moieties stand out as "privileged scaffolds"—structural frameworks that are capable of interacting with a wide range of biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many FDA-approved drugs due to its ability to participate in hydrogen bonding and π-π stacking interactions within protein binding pockets. Similarly, the benzamide group is a common feature in numerous pharmaceuticals, often serving as a key pharmacophore that mimics peptide bonds and engages in crucial interactions with target proteins.

The subject of this whitepaper, 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide, synergistically combines these two powerful pharmacophores. The strategic placement of a fluorine atom on the benzamide ring can further enhance its binding affinity, metabolic stability, and pharmacokinetic properties. Although this specific molecule remains unexplored, the vast body of literature on related compounds provides a strong rationale for its investigation as a potential therapeutic agent.

Deconstructing the Scaffold: Predicted Biological Relevance

Based on an extensive review of structurally analogous compounds, we can hypothesize several potential biological activities for 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

Kinase Inhibition: A Prominent Target Class

The pyrazole nucleus is a well-established scaffold for the development of kinase inhibitors. Numerous pyrazole-containing compounds have been shown to exhibit potent inhibitory activity against a variety of kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. For instance, derivatives of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated antiproliferative activity through the modulation of mTORC1 and autophagy.[1]

The 2-fluoro-N-(1H-pyrazol-3-yl)benzamide scaffold could potentially target a range of kinases, and a broad kinase panel screening would be the initial step in identifying its specific targets.

Neurological and Ocular Protective Activities

Recent studies have highlighted the neuroprotective potential of molecules incorporating a fluorinated aromatic ring coupled with a heterocyclic amide. A notable example is 2-fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN), which has been shown to protect against vision loss in models of ocular trauma by activating the Tropomyosin receptor kinase B (TrkB).[2][3] Given the structural similarities, it is plausible that 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide could exhibit activity at TrkB or other neurotrophic factor receptors, warranting investigation into its potential as a neuroprotective or vision-preserving agent.

Anticancer and Antiproliferative Potential

The benzamide moiety is a common feature in a number of anticancer agents. The antiproliferative activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides in pancreatic cancer cells further supports the potential of the pyrazole-benzamide scaffold in oncology.[1] The mechanism of action could involve the inhibition of key signaling pathways, such as the mTOR pathway, or the induction of autophagy.[1]

Proposed Synthesis and Characterization

A straightforward and efficient synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide can be envisioned utilizing standard amide bond formation chemistry.

Synthetic Workflow

Caption: Proposed synthetic route for 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

Experimental Protocol: Amide Coupling

-

Preparation: To a solution of 3-aminopyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).

-

Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 2-fluorobenzoyl chloride (1.1 eq) in the same solvent dropwise over a period of 15-30 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

A Roadmap for Biological Evaluation: A Tiered Screening Approach

To systematically investigate the biological activity of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide, a tiered screening approach is proposed.

Tier 1: Broad Initial Screening

The initial phase of testing will involve high-throughput screening against a diverse panel of biological targets to identify potential areas of activity.

| Assay | Purpose | Rationale |

| Kinase Panel Screen | To identify potential kinase targets. | The pyrazole scaffold is a known kinase inhibitor pharmacophore. |

| GPCR Panel Screen | To assess activity at G-protein coupled receptors. | Benzamides are present in some GPCR ligands. |

| Ion Channel Panel Screen | To evaluate effects on ion channel function. | To identify any off-target effects or novel activities. |

| Cell Viability Assays | To determine cytotoxic or cytostatic effects. | To assess potential as an anticancer agent. (e.g., against a panel of cancer cell lines) |

Tier 2: Hit Validation and Elucidation of Mechanism of Action

Based on the results of the initial screening, the second tier of experiments will focus on validating the initial "hits" and beginning to unravel the mechanism of action.

Caption: A tiered approach for the biological evaluation of the target compound.

Example Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Principle: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay, will be used to measure the inhibition of the target kinase.

-

Reagents: Recombinant human kinase, appropriate substrate, ATP, and the test compound.

-

Procedure: a. Prepare a serial dilution of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide. b. In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at room temperature for a specified period. e. Stop the reaction and add the detection reagents. f. Read the plate on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Concluding Remarks and Future Directions

While 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide is a molecule without a documented biological profile, its structural composition strongly suggests a high potential for therapeutic relevance. The strategic combination of a fluorinated benzamide and a pyrazole core provides a compelling starting point for a drug discovery campaign. The proposed synthetic route is feasible, and the outlined biological evaluation strategy offers a clear path to uncovering its potential activities. Further exploration of this scaffold, including the synthesis and testing of analogs, could lead to the discovery of novel drug candidates for a range of diseases, from cancer to neurodegenerative disorders. The insights gained from the systematic investigation of this molecule will undoubtedly contribute to the broader understanding of the structure-activity relationships of pyrazole- and benzamide-containing compounds.

References

-

Iuvone, M. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). Investigative Ophthalmology & Visual Science, 63(7), 1485. [Link]

-

Ai, T., Willett, R., Williams, J., Ding, R., Wilson, D. J., Xie, J., Kim, D.-H., Puertollano, R., & Chen, L. (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 8(1), 90–95. [Link]

-

Iuvone, P. M., & McDonald, F. E. (2022). HIOC Derivatives for the Treatment of Trauma-Induced Vision Loss. Defense Technical Information Center. [Link]

Sources

- 1. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for the compound 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of such novel chemical entities.

This document is intended for researchers, scientists, and drug development professionals. It offers not just a presentation of spectral data, but also an in-depth interpretation grounded in the principles of spectroscopic analysis and a comparative study with structurally related analogues. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure

The foundational step in any spectroscopic analysis is the clear visualization of the molecular structure under investigation.

Figure 1: Chemical structure of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a compound like 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution, particularly for resolving the aromatic multiplets and the coupling with fluorine.

Sample Preparation:

-

Weigh 5-10 mg of the sample of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for amide compounds as it helps in observing the exchangeable NH protons.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0-14 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts, multiplicities, and coupling constants for 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide in DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | Pyrazole N-H |

| ~10.5 | s | 1H | Amide N-H |

| ~7.8-7.6 | m | 2H | Aromatic C-H |

| ~7.5 | d | 1H | Pyrazole C-H |

| ~7.4-7.2 | m | 2H | Aromatic C-H |

| ~6.5 | d | 1H | Pyrazole C-H |

Interpretation of ¹H NMR Spectrum

-

Pyrazole Protons: The pyrazole ring is expected to show two distinct doublets for the CH protons, one at a lower field (~7.5 ppm) and one at a higher field (~6.5 ppm), with a typical coupling constant of ~2-3 Hz. The pyrazole N-H proton is expected to be a broad singlet at a very downfield chemical shift (~12.5 ppm), which is characteristic for this functional group and is often exchangeable with D₂O.

-

Amide Proton: The amide N-H proton should appear as a sharp singlet around 10.5 ppm. Its chemical shift can be concentration-dependent.

-

Benzoyl Protons: The four protons on the 2-fluorobenzoyl ring will present as a complex multiplet pattern in the aromatic region (7.2-7.8 ppm). The ortho-fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling. The proton ortho to the fluorine will likely show a doublet of doublets or a triplet of doublets.

Predicted ¹³C NMR Data

The predicted carbon NMR chemical shifts are presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Amide) |

| ~160 (d, J ≈ 250 Hz) | C-F |

| ~148 | Pyrazole C |

| ~133 (d, J ≈ 8 Hz) | Aromatic C |

| ~131 | Aromatic C |

| ~129 | Pyrazole C |

| ~125 (d, J ≈ 4 Hz) | Aromatic C |

| ~122 (d, J ≈ 15 Hz) | Aromatic C |

| ~116 (d, J ≈ 22 Hz) | Aromatic C |

| ~98 | Pyrazole C |

Interpretation of ¹³C NMR Spectrum

-

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at a downfield chemical shift of approximately 164 ppm.

-

Fluorinated Carbon: The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of around 250 Hz.

-

Other Aromatic and Heteroaromatic Carbons: The remaining aromatic and pyrazole carbons will appear in the range of 98-148 ppm. The carbons on the fluorinated ring will exhibit smaller C-F couplings (²JCF, ³JCF), which will aid in their assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, sharp | Amide N-H stretch |

| ~3150 | Medium, broad | Pyrazole N-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1580 | Medium | C=C stretch (Aromatic) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1250 | Strong | C-F stretch |

| ~750 | Strong | C-H bend (ortho-disubstituted) |

Interpretation of IR Spectrum

-

N-H Stretching: Two distinct N-H stretching bands are expected: a sharper one for the amide N-H around 3300 cm⁻¹ and a broader one for the pyrazole N-H around 3150 cm⁻¹, which is likely involved in hydrogen bonding.

-

Carbonyl Stretching: A strong absorption band around 1660 cm⁻¹ is characteristic of the amide carbonyl (Amide I band).

-

Amide II Band: The N-H bending vibration coupled with C-N stretching (Amide II band) is expected around 1540 cm⁻¹.

-

Aromatic and Heteroaromatic Vibrations: C=C stretching vibrations of the aromatic and pyrazole rings will appear in the 1600-1450 cm⁻¹ region.

-

C-F Stretching: A strong band due to the C-F bond stretch is anticipated in the 1250-1200 cm⁻¹ region.

-

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the benzene ring. A strong band around 750 cm⁻¹ is characteristic of ortho-disubstitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or quadrupole analyzer is suitable.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid may be added to promote protonation in positive ion mode.

Data Acquisition Parameters (ESI+):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 218.07 | [M+H]⁺ (Molecular Ion) |

| 123.02 | [2-fluorobenzoyl]⁺ fragment |

| 96.04 | [pyrazol-3-amine]⁺ fragment |

Interpretation of Mass Spectrum

-

Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 218.07, corresponding to the molecular formula C₁₀H₈FN₃O. High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy.

-

Major Fragments: The primary fragmentation is likely to occur at the amide bond. This would lead to two major fragments: the 2-fluorobenzoyl cation at m/z 123.02 and the protonated 3-aminopyrazole fragment at m/z 96.04.

Figure 2: Predicted major fragmentation pathway for 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide in ESI-MS.

Comparative Analysis with Analogous Structures

Published data for compounds such as N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide show characteristic IR absorptions for N-H stretching around 3153 cm⁻¹ and amide C=O stretching at 1654 cm⁻¹.[2] These values are consistent with the predicted IR data for 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

Furthermore, the influence of a fluorine substituent on the benzoyl moiety is well-documented. The large ¹JCF coupling constant and the smaller long-range couplings observed in the ¹³C NMR of other fluorinated benzamides corroborate the predicted values for the title compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide. Through a combination of predictive analysis based on fundamental principles and comparative data from related structures, a detailed and reliable spectral profile has been constructed. The provided experimental protocols serve as a practical guide for researchers aiming to characterize this compound. This document underscores the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of novel chemical entities in a drug discovery and development setting.

References

-

Synthesis and Characterization of N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide

Introduction: The Significance of Pyrazole-Benzamide Scaffolds in Drug Discovery

The confluence of pyrazole and benzamide moieties in a single molecular framework has given rise to a class of compounds with significant therapeutic potential. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are known for their versatile chemical reactivity and ability to form various non-covalent interactions.[1][2] The benzamide group, on the other hand, is a common feature in many established drugs, contributing to binding affinity and pharmacokinetic properties. The combination of these two pharmacophores in structures like 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide creates a scaffold with potential applications in diverse areas of drug discovery, including the development of kinase inhibitors and agents targeting hyperuricemia.[3][4]

The seemingly subtle inclusion of a fluorine atom on the benzamide ring can dramatically influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. A thorough understanding of the three-dimensional structure and intermolecular interactions of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide at the atomic level is paramount for rational drug design and the development of structure-activity relationships (SAR). This technical guide provides a comprehensive workflow for the synthesis, crystallization, and in-depth crystal structure analysis of this promising compound, intended for researchers, scientists, and professionals in the field of drug development.

Part 1: Synthesis and Spectroscopic Characterization

A robust and unambiguous structural characterization begins with a well-defined synthetic route and thorough spectroscopic analysis to confirm the identity and purity of the target compound prior to crystallization attempts.

Proposed Synthetic Pathway

The synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide can be achieved through a standard amide coupling reaction. A plausible and efficient method involves the reaction of 3-aminopyrazole with 2-fluorobenzoyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Caption: Proposed synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.

Spectroscopic Verification Workflow

Prior to crystallization, the synthesized compound must be rigorously characterized to confirm its molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number of unique proton environments, their chemical shifts, and coupling patterns.

-

¹³C NMR: Obtain a one-dimensional carbon NMR spectrum to determine the number of unique carbon environments.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyrazole and benzamide rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon pairs, aiding in the unambiguous assignment of carbon signals.[5]

-

Expected NMR Data: A detailed guide on the expected chemical shift ranges for N-(pyrazol-3-yl)benzamides is available and serves as a valuable reference for spectral interpretation.[5] The spectra should be consistent with the proposed structure, showing the characteristic signals for the pyrazole and the 2-fluorobenzoyl moieties.

Part 2: Single Crystal Growth

The generation of high-quality single crystals is often the most challenging and critical step in X-ray crystallographic analysis.[6][7] The choice of solvent and crystallization technique is paramount.

Methodology: Slow Evaporation

Slow evaporation is a widely used and effective method for growing single crystals of small organic molecules.[8][9]

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound is moderately soluble.[9]

-

Solution Preparation: Prepare a nearly saturated solution of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide in the chosen solvent or solvent system at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[9]

-

Crystal Growth: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[9][10]

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor.[7]

Part 3: X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[6]

Workflow for Data Collection and Structure Refinement

Caption: Workflow for single-crystal X-ray diffraction analysis.

Key Crystallographic Data to be Determined: The final output of the SCXRD analysis will be a set of crystallographic data, which should be summarized in a table for clarity.

| Parameter | Description | Expected Value/Information |

| Chemical Formula | C₁₀H₇FN₄O | Molecular composition. |

| Formula Weight | 218.19 g/mol | Molar mass of the compound. |

| Crystal System | e.g., Monoclinic, Orthorhombic | The crystal lattice system. |

| Space Group | e.g., P2₁/c, C2/c | The symmetry of the crystal structure. |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | The dimensions and angles of the unit cell. |

| Volume (ų) | The volume of the unit cell. | |

| Z | The number of molecules per unit cell. | |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | |

| Hydrogen Bonding | Donor-Acceptor distances (Å) and angles (°) | Details of intermolecular hydrogen bonds. |

Part 4: In-depth Analysis of Intermolecular Interactions

Beyond determining the molecular structure, a comprehensive crystal structure analysis involves understanding the forces that govern the packing of molecules in the crystal lattice. Hirshfeld surface analysis is a powerful tool for this purpose.[11][12][13]

Hirshfeld Surface Analysis

The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal.[12] By mapping various properties onto this surface, we can visualize and quantify intermolecular interactions.[14]

Protocol for Hirshfeld Surface Analysis using CrystalExplorer

-

Input Data: Import the refined crystallographic information file (CIF) into the CrystalExplorer software.[14]

-

Surface Generation: Generate the Hirshfeld surface for the molecule of interest.

-

d_norm Mapping: Map the d_norm property onto the surface. Red spots on the d_norm surface indicate close intermolecular contacts that are shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.[11]

-

2D Fingerprint Plots: Decompose the Hirshfeld surface into two-dimensional fingerprint plots. These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[11]

-

Electrostatic Potential Mapping: Map the electrostatic potential onto the Hirshfeld surface to visualize the charge distribution and identify potential sites for electrostatic interactions.[15]

Expected Intermolecular Interactions: For 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide, several key intermolecular interactions are anticipated to play a crucial role in the crystal packing:

-

N-H···N Hydrogen Bonds: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), which can lead to the formation of strong hydrogen-bonded dimers or chains.[1][16]

-

N-H···O Hydrogen Bonds: The amide N-H group can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule.[17]

-

C-H···O and C-H···F Interactions: Weaker C-H···O and C-H···F hydrogen bonds may also contribute to the stability of the crystal structure.

-

π-π Stacking: The aromatic pyrazole and fluorophenyl rings may engage in π-π stacking interactions.

Part 5: Computational Corroboration

Computational chemistry provides a powerful means to complement experimental data and gain deeper insights into the electronic structure and properties of the molecule.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to:

-

Optimize the molecular geometry: Compare the calculated gas-phase geometry with the experimentally determined crystal structure to assess the effects of crystal packing on the molecular conformation.

-

Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.[18]

-

Analyze Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's electronic properties and reactivity.[18]

-

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electrostatic potential on the molecular surface to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.[18]

Conclusion

The comprehensive analysis of the crystal structure of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide, following the detailed workflow presented in this guide, will provide invaluable insights into its three-dimensional architecture and the subtle interplay of intermolecular forces that govern its solid-state assembly. This knowledge is fundamental for understanding its physicochemical properties and for guiding future efforts in the rational design of novel therapeutic agents based on this promising molecular scaffold. The integration of synthesis, spectroscopy, single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling represents a robust, self-validating system for the thorough characterization of novel small molecules in drug discovery.

References

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

-

Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. PubMed. [Link]

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC - NIH. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH. [Link]

-

Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. [Link]

-

Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

-

Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). MDPI. [Link]

-

Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester. [Link]

-

How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

-

Synthesis and crystal structures of N-substituted pyrazolines. PubMed. [Link]

-

(PDF) Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. [Link]

-

The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. -ORCA - Cardiff University. [Link]

-

Representation of pyrazole structure, emphasizing the properties of the ring nitrogen atoms. ResearchGate. [Link]

-

3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide. NIH. [Link]

-

Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. PubMed. [Link]

-

High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. PubMed. [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PubMed Central. [Link]

-

Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. NIH. [Link]

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH. [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]

-

Crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide. PMC - PubMed Central. [Link]

-

Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. PMC - NIH. [Link]

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. How To [chem.rochester.edu]

- 10. journals.iucr.org [journals.iucr.org]